molecular formula C11H6Cl2N2O3S B4925897 N-(2,5-dichloro-4-nitrophenyl)thiophene-2-carboxamide

N-(2,5-dichloro-4-nitrophenyl)thiophene-2-carboxamide

Cat. No.: B4925897
M. Wt: 317.1 g/mol
InChI Key: YTBFFLAAHDJSDR-UHFFFAOYSA-N
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Description

N-(2,5-dichloro-4-nitrophenyl)thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichloro-4-nitrophenyl)thiophene-2-carboxamide typically involves the nitration of a precursor compound, followed by subsequent reactions to introduce the thiophene and carboxamide groups. One common method involves the nitration of 2,5-dichlorophenylamine to form 2,5-dichloro-4-nitroaniline. This intermediate is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer improved reaction efficiency and higher yields compared to traditional batch reactors. These systems allow for precise control of reaction conditions, such as temperature and residence time, leading to more efficient mass transfer and reduced side reactions .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichloro-4-nitrophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,5-dichloro-4-nitrophenyl)thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,5-dichloro-4-nitrophenyl)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and chlorine groups can play a role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dichloro-4-nitrophenyl)thiophene-2-carboxamide is unique due to the presence of both nitro and thiophene groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications, particularly in the synthesis of complex organic molecules and materials .

Properties

IUPAC Name

N-(2,5-dichloro-4-nitrophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N2O3S/c12-6-5-9(15(17)18)7(13)4-8(6)14-11(16)10-2-1-3-19-10/h1-5H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBFFLAAHDJSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC(=C(C=C2Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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